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molecular formula C16H11Br2FN2O3 B8555295 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester

Cat. No. B8555295
M. Wt: 458.08 g/mol
InChI Key: DFJQUNSDGHUWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692014B2

Procedure details

To solid LiHMDS (61.27 g, 0.366 mol), in a 3 L, 3-neck round bottom flask equipped with a 0.5 L pressure equalized addition funnel and an internal temperature probe, was added anhydrous THF (0.5 L). The mixture was placed under nitrogen and immersed in a dry ice-i-PrOH bath. The solution was allowed to stir until the internal temperature reached −78° C. (1.25 h). To this stirring cold solution was added a solution of ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate (107.43 g, 0.163 mol) in anhydrous THF (0.5 L) at such a rate that the internal temperature does not exceed −70° C. (2 hours). During the course of the addition, a yellow color was first noticed giving way to an orange/yellow solution, which then produced a precipitate and an orange/yellow solution. The reaction was allowed to stir for 30 minutes after the addition was complete, at which point LCMS (sample taken at 15 minutes after addition) indicated the reaction was complete. The mixture was rapidly poured into a 6 L separatory funnel, which had been charged with saturated aq. NH4Cl (1.5 L) and dichloromethane-methanol (95:5, 2 L). The mixture was rapidly shaken to distribute the reaction mixture and quench the reaction. The organic phase was separated; the aq. layer was extracted with dichloromethane-methanol (95:5 v/v, 1 L). The combined organic phases were filtered to remove a fine white precipitate and then dried (Na2SO4). Concentration in vacuo afforded the crude cyclized material as a yellow solid, which was triturated with EtOH (0.6 L) and the resulting white solid was isolated by filtration, washed with anhydrous ethyl ether (50 mL), and dried in a vacuum oven (approx. 20 Torr, 50° C., 16 hours) to give 40.51 g (54.4%) of methyl 2,3-dibromo-1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a powdery white solid after drying in a vacuum oven. The filtrate was concentrated in vacuo and the residue was triturated with diethyl ether/hexanes (50:50 v/v, 0.25 L) to give 10.69 g (14.3%) of methyl 2,3-dibromo-1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a powdery white solid after drying in a vacuum oven (approx. 20 Torr, 50° C., 16 hours). The filtrate was again treated under the same conditions (0.1 L, 50:50 v/v diethyl ether-hexanes) to give an additional 2.39 g (3.2%) for a total yield of 53.59 g (72%). TLC (Merck, CH2C12: EtOAc 50:50, UV-+, cerium molybdate-+): Rf=0.57; LCMS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95 H2O (+0.1% HOAc):CH3CN—5 minutes, ESI, +mode): RT-3.790 min, m/e=456.9 (55), 458.8 (base), 459.9 (15)-M+, 480.9—M+Na.; 1H-NMR (300 MHz, CDCl3): δ=4.03 (s, 3H), 5.48 (s, 2H), 6.96-7.04 (m, 2H), 7.05-7.12 (m, 2H), 8.28 (s, 1H), 11.60 (s, 1H).
Quantity
61.27 g
Type
reactant
Reaction Step One
Name
ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
Quantity
107.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Br:11][C:12]1[C:13]([C:43]([O:45]CC)=O)=[C:14]([CH2:26][N:27]([CH2:38][C:39]([O:41][CH3:42])=[O:40])S(C2C=CC(C)=CC=2)(=O)=O)[N:15]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[C:16]=1[Br:17].[NH4+].[Cl-].ClCCl.CO>C1COCC1>[Br:17][C:16]1[N:15]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[C:14]2=[CH:26][N:27]=[C:38]([C:39]([O:41][CH3:42])=[O:40])[C:43]([OH:45])=[C:13]2[C:12]=1[Br:11] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
61.27 g
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
Quantity
107.43 g
Type
reactant
Smiles
BrC=1C(=C(N(C1Br)CC1=CC=C(C=C1)F)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC)C(=O)OCC
Name
Quantity
0.5 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
[NH4+].[Cl-]
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Smiles
ClCCl.CO
Step Four
Name
Quantity
0.5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
immersed in a dry ice-i-PrOH bath
CUSTOM
Type
CUSTOM
Details
reached −78° C.
CUSTOM
Type
CUSTOM
Details
(1.25 h)
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
does not exceed −70° C.
CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
ADDITION
Type
ADDITION
Details
During the course of the addition
CUSTOM
Type
CUSTOM
Details
a yellow color was first noticed giving way to an orange/yellow solution, which
CUSTOM
Type
CUSTOM
Details
then produced a precipitate
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
was complete, at which point LCMS (sample taken at 15 minutes after addition)
Duration
15 min
ADDITION
Type
ADDITION
Details
The mixture was rapidly poured into a 6 L separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was rapidly shaken
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with dichloromethane-methanol (95:5 v/v, 1 L)
FILTRATION
Type
FILTRATION
Details
The combined organic phases were filtered
CUSTOM
Type
CUSTOM
Details
to remove a fine white precipitate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded the crude
CUSTOM
Type
CUSTOM
Details
was triturated with EtOH (0.6 L)
CUSTOM
Type
CUSTOM
Details
the resulting white solid was isolated by filtration
WASH
Type
WASH
Details
washed with anhydrous ethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (approx. 20 Torr, 50° C., 16 hours)
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=2C(=CN=C(C2O)C(=O)OC)N1CC1=CC=C(C=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 40.51 g
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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